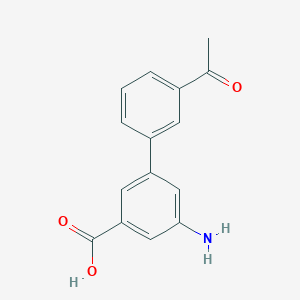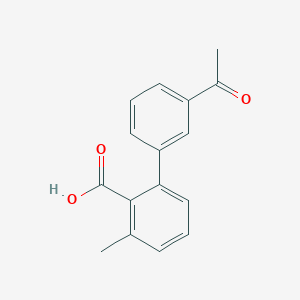
5-(3-Acetylphenyl)-3-aminobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Acetylphenyl)-3-aminobenzoic acid, also known as 5-APA, is a commonly used compound in scientific research and laboratory experiments. It is a white crystalline powder that has a melting point of 130-132°C and a molecular weight of 252.29 g/mol. 5-APA is a derivative of benzoic acid and is a key component in the synthesis of several drugs, including phenylbutazone and phenylpropanolamine. In addition, it is used as an intermediate in the synthesis of other compounds and as a reagent in organic synthesis.
作用机制
The mechanism of action of 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% is not fully understood. However, it is believed to be a proton donor, which means that it can donate a proton to a nearby molecule. This proton donation can lead to the formation of a new bond between two molecules, which can then lead to the formation of a new compound. Furthermore, 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% is believed to act as a catalyst in certain organic reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% are not well understood. However, studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli. Furthermore, 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% in laboratory experiments is its stability. It is a highly stable compound and is not easily degraded by heat or light. Furthermore, it is relatively inexpensive to purchase and is readily available from chemical suppliers. However, one of the main limitations of using 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% is that it is a toxic compound and should be handled with care. In addition, it should not be used in experiments involving pregnant women or children.
未来方向
There are a number of potential future directions for research involving 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research could be conducted into its potential use as a reagent in organic synthesis and its potential use as an inhibitor of certain enzymes. Finally, further research could be conducted into its potential use in the synthesis of other compounds, such as indole-3-acetic acid, which could be used in plant biology.
合成方法
The most common method of synthesizing 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% is by reacting 3-aminobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. This reaction is carried out at temperatures between 70-80°C and requires a molar ratio of 1:2 of acetic anhydride to 3-aminobenzoic acid. The resulting product is a white crystalline solid that can be isolated by filtration and recrystallization.
科学研究应用
5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% is a versatile compound that is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as phenylbutazone and phenylpropanolamine, which are used in the treatment of various diseases. In addition, 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% is used in the synthesis of other compounds such as indole-3-acetic acid, which is used as an auxin in plant biology. Furthermore, 5-(3-Acetylphenyl)-3-aminobenzoic acid, 95% is used in the synthesis of other compounds such as 4-aminobenzoic acid, which is used as a reagent in organic synthesis.
属性
IUPAC Name |
3-(3-acetylphenyl)-5-aminobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9(17)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,16H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJALEKBOHCEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689736 |
Source


|
| Record name | 3'-Acetyl-5-amino[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-42-5 |
Source


|
| Record name | 3'-Acetyl-5-amino[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














